Product packaging for cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-)(Cat. No.:)

cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-)

Cat. No.: B10847775
M. Wt: 743.9 g/mol
InChI Key: VWZBFEAQYFTPKH-UIMYGGOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) is a synthetic cyclic peptide designed as a potent antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This receptor, a G-protein coupled receptor (GPCR), is a critical therapeutic target in oncology and virology due to its role in cancer progression and human immunodeficiency virus (HIV) infection. The compound is supplied for research applications and is designated For Research Use Only. It is not intended for diagnostic or therapeutic use in humans. The primary research value of this compound lies in its ability to block the SDF-1/CXCR4 axis. In cancer biology, this axis is significantly associated with tumor cell metastasis . CXCR4 is overexpressed in numerous cancers, including leukemia, breast, lung, and ovarian cancers. The interaction between its ligand, SDF-1, and CXCR4 promotes directional migration of cancer cells to organs with high SDF-1 levels, such as lymph nodes, bone marrow, and lungs . By inhibiting this interaction, cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) can disrupt tumor cell trafficking, invasion, and the protective signals from the tumor microenvironment, making it a valuable tool for studying metastasis and potential adjuvant therapies. In virology, CXCR4 serves as a major co-receptor, alongside CD4, for the entry of T-tropic (X4) HIV strains into target cells . The viral glycoprotein gp120 binds to CXCR4, triggering conformational changes that lead to viral fusion with the host cell membrane. Antagonists of CXCR4 can potently inhibit this viral entry process, providing a mechanism to suppress infection by specific HIV variants. The molecular design of this reagent incorporates features known to enhance stability and binding affinity. The cyclic pentapeptide scaffold, which includes D-amino acids (D-Tyr, D-Arg, D-Ala) and the aromatic L-2-Naphthylalanine (L-Nal), confers metabolic stability against protease degradation and favors specific bioactive conformations. This structural approach is common in the development of peptidomimetic drugs, aimed at overcoming the intrinsic disadvantages of natural peptides, such as poor metabolic stability and bioavailability . The specific sequence is structurally related to well-characterized CXCR4 antagonists like FC131 (cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)), for which detailed structure-activity relationship (SAR) studies have been conducted . Researchers can utilize this high-purity antagonist for in vitro and in vivo studies investigating CXCR4-mediated pathways, screening for combination therapies, and exploring mechanisms of cell mobilization and homing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H49N11O6 B10847775 cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-)

Properties

Molecular Formula

C37H49N11O6

Molecular Weight

743.9 g/mol

IUPAC Name

2-[3-[(2S,5R,8R,11R,14S)-5-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-11-methyl-14-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine

InChI

InChI=1S/C37H49N11O6/c1-21-31(50)47-30(20-23-10-13-24-6-2-3-7-25(24)18-23)35(54)46-27(8-4-16-42-36(38)39)32(51)45-28(9-5-17-43-37(40)41)33(52)48-29(34(53)44-21)19-22-11-14-26(49)15-12-22/h2-3,6-7,10-15,18,21,27-30,49H,4-5,8-9,16-17,19-20H2,1H3,(H,44,53)(H,45,51)(H,46,54)(H,47,50)(H,48,52)(H4,38,39,42)(H4,40,41,43)/t21-,27+,28-,29-,30+/m1/s1

InChI Key

VWZBFEAQYFTPKH-UIMYGGOYSA-N

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)O)CCCN=C(N)N)CCCN=C(N)N)CC3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN=C(N)N)CCCN=C(N)N)CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Synthetic Strategies and Methodologies for Cyclo D Tyr D Arg L Arg L Nal D Ala and Analogues

Solid-Phase Peptide Synthesis (SPPS) Approaches for Cyclic Peptides

Solid-phase peptide synthesis (SPPS) stands as the cornerstone for the assembly of the linear precursor to cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-). This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away after each coupling and deprotection step. bachem.com

Linear Precursor Elongation and On-Resin Cyclization Techniques

The synthesis commences with the attachment of the C-terminal amino acid, D-Alanine, to a suitable resin. The elongation of the peptide chain then proceeds by sequential cycles of Nα-protecting group removal and coupling of the subsequent protected amino acid. For the synthesis of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-), the standard Fmoc/tBu strategy is commonly employed.

On-resin cyclization is an attractive strategy that can minimize intermolecular side reactions, such as dimerization and oligomerization, due to the pseudo-dilution effect of the solid support. nih.gov This technique requires anchoring the peptide to the resin through a side chain of one of the amino acids, leaving the N- and C-termini free to react with each other. nih.govnih.gov For the target peptide, this could be achieved by attaching the side chain of D-Tyrosine to the resin. Following the assembly of the linear peptide, the terminal protecting groups are selectively removed, and the head-to-tail cyclization is initiated while the peptide is still attached to the solid support. Various reagents and methods can be employed for on-resin cyclization, including those based on amide bond formation and thiol-ene click chemistry. nih.govnih.govnih.gov

Solution-Phase Cyclization of Cleaved Linear Precursors

Alternatively, the fully protected or partially protected linear peptide precursor can be cleaved from the resin and subsequently cyclized in solution. This approach offers greater flexibility in terms of the solvents and reagents that can be used for the cyclization step. However, solution-phase cyclization must be performed under high dilution conditions to favor the intramolecular reaction and suppress the formation of cyclic oligomers. purdue.edu The choice between on-resin and solution-phase cyclization is often dictated by the specific peptide sequence and the solubility of the linear precursor. uni-kiel.de

Optimization of Coupling Reagents and Protecting Group Strategies

The efficiency of both the linear elongation and the final cyclization step is heavily dependent on the choice of coupling reagents and the protecting group strategy. For sterically hindered couplings or sequences prone to aggregation, highly efficient coupling reagents are required.

Coupling ReagentDescription
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)A highly efficient aminium-based coupling reagent, often used for difficult couplings and cyclization. nih.gov
HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate)A widely used and effective coupling reagent. nih.gov
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)A phosphonium-based coupling reagent known for its high efficiency and reduced risk of racemization. purdue.edu
DCC (N,N'-Dicyclohexylcarbodiimide)One of the original carbodiimide coupling reagents, effective but can lead to the formation of a difficult-to-remove urea byproduct. osti.gov

An orthogonal protecting group strategy is crucial for the successful synthesis of cyclic peptides. neliti.com This entails the use of protecting groups for the amino acid side chains that are stable to the conditions used for the removal of the temporary Nα-protecting group (e.g., Fmoc) and can be selectively removed at the appropriate stage of the synthesis.

For cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-), the side chains of D-Tyrosine and the two Arginine residues require robust protection.

Amino AcidSide Chain Protecting GroupCleavage Condition
D-Tyrosine (Tyr) tert-Butyl (tBu)Strong acid (e.g., TFA) creative-peptides.compeptide.com
Benzyl (Bzl)Strong acid or hydrogenolysis creative-peptides.com
D-Arginine (Arg) & L-Arginine (Arg) p-Toluenesulfonyl (Tos)Strong acid (e.g., HF) creative-peptides.compeptide.com
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)Moderate acid (e.g., TFA) peptide.com
2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc)Moderate acid (e.g., TFA) peptide.com
Nitro (NO2)Reduction (e.g., SnCl2) or strong acid peptide.com

Incorporation of D-Amino Acids (D-Tyr, D-Arg, D-Ala) and Non-Canonical Amino Acids (L-Nal)

The presence of D-amino acids and the non-canonical L-Nal are key features of the target peptide, contributing to its conformational stability and resistance to enzymatic degradation. researchgate.netbiorxiv.orgbiorxiv.org

Stereoselective Integration of D-Chirality in Cyclic Peptide Synthesis

The incorporation of D-amino acids into the peptide chain is achieved through standard SPPS protocols, utilizing the corresponding Nα-Fmoc protected D-amino acid derivatives (e.g., Fmoc-D-Tyr(tBu)-OH, Fmoc-D-Arg(Pbf)-OH, and Fmoc-D-Ala-OH). guidechem.comadvancedchemtech.comnih.gov It is imperative to use starting materials of high enantiomeric purity to ensure the stereochemical integrity of the final cyclic peptide. The synthesis of these D-amino acid building blocks can be accomplished through various chemoenzymatic and asymmetric synthetic methods. nih.gov The inclusion of D-amino acids can also serve to induce specific secondary structures, such as β-turns, which can facilitate the cyclization process. purdue.edu

Synthesis and Utilization of L-3-(2-Naphthyl)alanine (L-Nal) Residues

L-3-(2-Naphthyl)alanine (L-Nal) is a non-canonical amino acid characterized by its bulky and hydrophobic naphthyl side chain. This residue can enhance the binding affinity of peptides to their targets and improve their pharmacokinetic properties. The commercially available Fmoc-L-Nal-OH is readily incorporated into the peptide sequence using standard coupling protocols. advancedchemtech.comiris-biotech.desigmaaldrich.com The synthesis of L-Nal itself can be achieved through various organic synthetic routes, often starting from naphthalene-containing precursors. The presence of the large naphthyl group can sometimes present a steric hindrance during the coupling reaction, potentially requiring longer reaction times or the use of more potent coupling reagents.

Advanced Cyclization Chemistries for Structurally Diverse Analogues

The generation of structurally diverse analogues of cyclic peptides like cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) is crucial for exploring structure-activity relationships and optimizing therapeutic potential. Advanced cyclization chemistries offer a versatile toolbox to move beyond simple head-to-tail amide bonds, enabling the synthesis of a wide array of cyclic structures with varied conformations, stabilities, and physicochemical properties. These methods include forming different types of covalent linkages at various positions within the peptide backbone or between amino acid side chains.

Lactam Formation for Head-to-Tail and Side-Chain Cyclizations

Lactamization, the formation of an amide bond, is a fundamental and widely used strategy for peptide cyclization. eurogentec.com This can be applied to create either "head-to-tail" or "side-chain" cyclic structures, each conferring distinct conformational constraints on the peptide.

Head-to-Tail Cyclization: This approach involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid of a linear peptide precursor. jpt.com This results in a cyclic structure where the peptide backbone itself forms the ring. eurogentec.com The process can be challenging due to the potential for intermolecular oligomerization, which is often mitigated by performing the reaction under high-dilution conditions. bachem.com An alternative and often preferred method is on-resin cyclization, where the peptide is anchored to a solid support, creating a "pseudo-dilution" effect that favors intramolecular cyclization. nih.gov The presence of turn-inducing elements, such as D-amino acids or proline, can pre-organize the linear peptide into a conformation that facilitates ring closure, improving cyclization yields. nih.gov The synthesis of Asp-based lactam cyclic peptides can be complicated by aspartimide formation, but new methods using specialized diaminodiacids as protecting groups have been developed to prevent this side reaction. nih.gov

Side-Chain Cyclizations: Amide bonds can also be formed between the side chains of two different amino acid residues within the peptide sequence. lifetein.com This typically involves linking an amino group from a residue like Lysine or Ornithine with a carboxylic acid group from a residue like Aspartic acid or Glutamic acid. lifetein.com This "side-chain-to-side-chain" cyclization creates a bridge that constrains a specific portion of the peptide sequence, which can be crucial for mimicking protein loops or stabilizing secondary structures like α-helices. jpt.comqyaobio.com Variations include "head-to-side-chain" or "side-chain-to-tail" cyclizations, which offer additional ways to modulate the peptide's three-dimensional structure. eurogentec.com

A variety of coupling reagents are employed to facilitate lactam formation, each with its own advantages regarding reaction speed and suppression of side reactions like epimerization. nih.gov

Table 1: Common Coupling Reagents for Lactam Formation
Reagent ClassExamplesKey Characteristics
CarbodiimidesDCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide)Effective activators of carboxylic acids; often used with additives like HOBt to reduce racemization.
Phosphonium ReagentsBOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)High coupling efficiency and rapid reaction times. researchgate.net
Aminium/Uronium ReagentsHBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Widely used in solid-phase peptide synthesis (SPPS) for their high efficiency and low rates of racemization. nih.gov

Disulfide Bond Formation and Other Heteroatom Linkages

Incorporating linkages other than amide bonds provides access to analogues with novel properties. Disulfide bonds are a common feature in natural cyclic peptides and proteins, while other synthetic heteroatom linkages offer stable, non-reducible alternatives.

Disulfide Bond Formation: The most common method for forming a non-amide cyclic linkage is the creation of a disulfide bridge between the thiol side chains of two cysteine residues. lifetein.combiorunstar.com This oxidation reaction is typically performed after the linear peptide has been assembled and deprotected. nih.gov While straightforward for peptides with a single pair of cysteines, the main challenge is avoiding the formation of intermolecular dimers or oligomers, which is often addressed by conducting the cyclization in a dilute solution. jpt.com On-resin disulfide formation is an alternative strategy that can improve productivity for larger-scale synthesis by treating the resin-bound peptide with an oxidizing agent like iodine. acs.org Disulfide bonds are integral to the three-dimensional structure and stability of many peptides, but they can be unstable in reducing environments. qyaobio.combiorunstar.com

Other Heteroatom Linkages: To overcome the redox instability of disulfide bonds, various stable mimics have been developed.

Thioether Linkages: A stable thioether bond can be formed by reacting the thiol group of a cysteine with an electrophilic group, such as a bromoacetylated amino acid. jpt.com This creates a non-reducible bridge, enhancing the metabolic stability of the peptide.

Thioacetal Bridges: Thioacetal linkages have been explored as flexible and reduction-stable analogues of native disulfide bridges. nih.gov

Lactone Linkages: A cyclic ester (lactone) can be formed between a side-chain carboxyl group (e.g., from Asp or Glu) and a side-chain hydroxyl group (e.g., from Ser or Thr), offering another alternative to amide or disulfide cyclization. bachem.com

Table 2: Comparison of Heteroatom Linkages for Peptide Cyclization
Linkage TypeFunctional Groups InvolvedKey FeaturesExample Application
DisulfideThiol + Thiol (e.g., Cys + Cys)Common in nature, redox-sensitive. qyaobio.comStabilization of peptide conformations in many natural toxins and hormones. biorunstar.com
ThioetherThiol + Electrophile (e.g., Cys + Bromoacetyl group)Stable, non-reducible alternative to disulfide bonds. jpt.comCreating metabolically stable peptide analogues.
Lactone (Ester)Carboxyl + Hydroxyl (e.g., Asp/Glu + Ser/Thr)Can be susceptible to hydrolysis but offers different conformational constraints. bachem.comGeneration of depsipeptides (peptides with both amide and ester bonds).
ThioacetalThiol + Aldehyde/KetoneFlexible and reduction-stable disulfide mimic. nih.govIntroduction of flexible bridges in peptide structures.

Click Chemistry Approaches in Cyclic Peptide Synthesis

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and efficient tool for peptide cyclization. nih.govacs.org This reaction forms a stable 1,2,3-triazole ring, which acts as a rigid and metabolically robust linker. jpt.com

The CuAAC reaction is highly chemoselective, rapid, and can be performed in aqueous solutions under mild conditions, making it compatible with complex peptide structures. qyaobio.comjpt.com To utilize this chemistry, unnatural amino acids containing azide and alkyne functionalities are incorporated into the linear peptide sequence during solid-phase synthesis. bachem.com Subsequent on-resin or solution-phase cyclization via CuAAC yields the triazole-bridged cyclic peptide. acs.org

The resulting triazole moiety is more than just a linker; it is considered a bioisostere of the amide bond due to similar size, planarity, and hydrogen bond-accepting capabilities. qyaobio.com Replacing a native amide bond with a triazole can therefore maintain or enhance biological activity while significantly improving resistance to enzymatic degradation. qyaobio.combachem.com This strategy has been successfully used to synthesize cyclic peptides that are difficult to form via traditional lactamization, especially for smaller peptides that lack natural turn-promoting structures. acs.org

Table 3: Features of Click Chemistry in Peptide Cyclization
FeatureDescription
Reaction TypeCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common variant. nih.gov
Key BenefitHigh yield, high specificity, and mild reaction conditions compatible with peptide functional groups. jpt.com
Resulting LinkageA 1,4-disubstituted 1,2,3-triazole ring. acs.org
Properties of Triazole LinkageChemically stable (resistant to hydrolysis, oxidation, and enzymatic degradation) and acts as a peptide bond mimic. qyaobio.combachem.com
ApplicationUsed for head-to-tail, side-chain-to-side-chain, and other cyclization topologies to create conformationally constrained and stable analogues. qyaobio.com

Parallel Synthesis and Combinatorial Library Generation for cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) Derivatives

To efficiently explore the vast chemical space and identify analogues of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) with improved properties, high-throughput synthesis and screening methods are essential. Parallel synthesis and combinatorial library generation are powerful strategies for producing large numbers of distinct cyclic peptides for biological evaluation. nih.gov

Parallel Synthesis: This technique involves the simultaneous synthesis of a discrete number of compounds in a spatially separated format, such as a 96-well plate. springernature.com Each well contains a unique peptide sequence that is synthesized, cyclized, and purified in parallel with the others. While the number of compounds is typically smaller than in combinatorial libraries (often in the hundreds), each compound is known and can be tested individually. nih.gov Microwave-assisted parallel synthesis can significantly accelerate the process, reducing the time required for coupling and deprotection steps. springernature.com This method is well-suited for focused libraries where specific positions in the peptide sequence are systematically varied.

Combinatorial Library Generation: Combinatorial chemistry allows for the creation of immense libraries containing thousands to millions of different compounds. A prominent technique is the "one-bead-one-compound" (OBOC) method, which utilizes a "split-mix" synthesis approach. nih.gov In this process, a batch of resin beads is split into multiple portions, a different amino acid is coupled to each portion, and then all portions are recombined. nih.gov Repeating this cycle for each position in the sequence results in a library where each bead theoretically carries a unique peptide sequence.

Screening these libraries can identify beads that bind to a specific biological target. A challenge with cyclic peptides is that their structure cannot be easily sequenced after screening. To address this, encoding strategies have been developed. One such method involves creating beads where the outer layer displays the cyclic peptide for screening, while the interior contains a corresponding linear version of the peptide that can be cleaved and sequenced after a "hit" is identified. nih.govnih.gov Phage display is another powerful biological method for generating and screening vast libraries of cyclic peptides, often cyclized via disulfide bonds. nih.govrsc.org

These library approaches are invaluable for discovering novel ligands and for systematically mapping the structure-activity relationships of cyclic peptides. jpt.comspringernature.com

Table 4: Techniques for Cyclic Peptide Library Synthesis
TechniqueDescriptionTypical Library SizeKey AdvantageKey Challenge
Parallel SynthesisSimultaneous synthesis of individual, known compounds in separate reaction vessels (e.g., 96-well plates). springernature.comTens to hundredsStructure of each compound is known, facilitating direct screening.Lower throughput compared to combinatorial methods.
One-Bead-One-Compound (OBOC)"Split-mix" synthesis where each resin bead displays a single, unique peptide sequence. nih.govThousands to millionsMassive diversity from a single synthesis.Requires a method to decode the structure of "hit" compounds. nih.gov
Phage DisplayGenetically encoded libraries of peptides are expressed on the surface of bacteriophages. rsc.orgBillionsExtremely large libraries; genotype and phenotype are linked.Generally limited to proteinogenic amino acids and disulfide cyclization. nih.gov
Positional ScanningSub-libraries are created where one position is fixed with a specific amino acid while all other positions are mixtures. nih.govVariableRapidly determines the optimal amino acid at each position.Does not identify the single most active full sequence directly.

Conformational Analysis and Structural Dynamics of Cyclo D Tyr D Arg L Arg L Nal D Ala

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution, providing insights into the average conformations and dynamic processes. For cyclic peptides like cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-), NMR studies are fundamental to understanding their structure-activity relationships.

Assignment of Backbone and Side-Chain Dihedral Angles (φ, ψ, χ)

The conformation of a peptide is defined by a set of torsional or dihedral angles along the backbone (φ, ψ) and for the side chains (χ). In NMR, these angles are not measured directly but are inferred from various parameters, primarily scalar coupling constants (J-couplings). The Karplus equation relates the magnitude of the three-bond J-coupling constant (³J) to the dihedral angle between the coupled nuclei.

For the backbone, the ³J(HN, Hα) coupling constant is used to restrain the φ angle. The ψ angle is more challenging to determine directly from J-couplings but can be constrained through a combination of other NMR data and computational modeling. Side-chain conformations are determined by measuring ³J(Hα, Hβ) and other relevant homonuclear or heteronuclear coupling constants, which provide information about the χ angles. The presence of D-amino acids, such as D-Tyr and D-Ala, and the bulky naphthylalanine (Nal) residue in the target peptide are expected to impose significant conformational constraints. iupac.orgnih.gov The intrinsic conformational propensities of D-amino acids are generally the inverse of their L-enantiomers, which is a key factor in predicting the peptide's fold. nih.gov

Illustrative Data Table: Typical Dihedral Angle Restraints for a Cyclic Pentapeptide

Residueφ (°)ψ (°)χ¹ (°)
D-Tyr 50 to 70-110 to -130160 to 180
D-Arg 60 to 80100 to 120-70 to -50
L-Arg -80 to -60130 to 150-170 to -190
L-Nal -100 to -8020 to 4050 to 70
D-Ala 70 to 90-150 to -130N/A

Note: This table presents hypothetical, yet plausible, dihedral angle ranges for a cyclic pentapeptide containing D-amino acids, based on known conformational preferences of similar structures. It does not represent experimentally determined values for cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-).

Nuclear Overhauser Effect (NOE) Studies for Proximity Relationships

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close in space (typically < 5 Å), regardless of whether they are close in the primary sequence. NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are crucial for determining the global fold of a peptide. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons.

Illustrative Data Table: Key NOE Restraints for a Cyclic Pentapeptide

Proton 1Proton 2Distance Restraint (Å)
D-Tyr αHD-Arg NH≤ 2.5
D-Arg NHL-Arg NH≤ 3.5
L-Arg αHL-Nal NH≤ 2.5
L-Nal CβHD-Tyr CαH≤ 4.0
D-Ala NHD-Tyr NH≤ 3.0

Note: This table provides an illustrative set of NOE-derived distance restraints that might be observed for a cyclic pentapeptide. These are not actual experimental data for cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-).

Temperature and Solvent Effects on Conformational Preferences

The stability of intramolecular hydrogen bonds, which are key elements of a peptide's secondary structure, can be assessed by measuring the temperature coefficients of the amide proton chemical shifts (dδ/dT). Amide protons involved in stable hydrogen bonds are shielded from the solvent and exhibit small temperature coefficients (less negative than -4.5 ppb/K), while solvent-exposed amide protons have larger values.

Furthermore, the conformation of a cyclic peptide can be sensitive to the solvent environment. nih.gov Performing NMR studies in different solvents (e.g., water, DMSO, methanol) can reveal the flexibility of the peptide backbone and the stability of its conformational features. For a peptide containing charged residues like Arginine, changes in pH can also significantly impact the conformation.

Computational Chemistry Approaches to Conformational Landscape Exploration

Computational methods are indispensable for complementing experimental data and providing a more detailed and dynamic picture of the conformational landscape of cyclic peptides.

Molecular Dynamics (MD) Simulations for Dynamic Conformations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for the atoms in the peptide and the surrounding solvent, MD simulations can explore the conformational space accessible to the molecule on a nanosecond to microsecond timescale. mdpi.com

For cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-), MD simulations initiated from a starting structure (which could be derived from NMR data or theoretical predictions) would allow for the observation of conformational transitions and the identification of stable and metastable states. nih.gov The trajectories from these simulations can be analyzed to determine the populations of different conformers and to visualize the dynamic nature of the peptide's structure. These simulations are particularly useful for understanding how the peptide might adapt its conformation upon binding to a biological target. nih.gov

Molecular Mechanics (MM) and Quantum Mechanical (QM) Calculations for Energy Minima

Molecular Mechanics (MM) calculations, which employ classical force fields, are used to rapidly calculate the potential energy of different conformations. These methods are often used to refine structures obtained from NMR data or to perform an initial broad search of the conformational space. By minimizing the energy, it is possible to identify low-energy, stable conformations.

Quantum Mechanical (QM) calculations, while computationally more intensive, provide a more accurate description of the electronic structure and can be used to calculate the energies of a smaller number of conformations with high precision. nih.gov A common approach is to use MM methods to generate a set of low-energy conformers, which are then subjected to QM calculations for more accurate energy ranking. This combined approach helps to identify the most probable and energetically favorable conformations of the cyclic peptide.

Illustrative Data Table: Relative Energies of Conformers from MM/QM Calculations

ConformerMM Energy (kcal/mol)QM Relative Energy (kcal/mol)Population (%)
1 -150.20.075.3
2 -148.91.315.1
3 -147.52.75.8
4 -146.83.43.8

Note: This table shows a hypothetical energy landscape for a cyclic peptide, illustrating how different conformers would be ranked in terms of energy and population. This is not based on actual calculations for cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-).

Analysis of Intramolecular Interactions and Hydrogen Bonding Networks

The stability of the global conformation of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) is significantly influenced by a network of intramolecular interactions, primarily hydrogen bonds. These non-covalent interactions are critical in defining the peptide's secondary structure, such as β-turns and γ-turns, which are common motifs in cyclic peptides. The presence of both D- and L-amino acids facilitates the formation of specific turn types that might not be as favorable in homochiral peptides.

Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are pivotal in elucidating these intricate networks. NMR can provide through-space distance restraints (Nuclear Overhauser Effects or NOEs) between protons, which are instrumental in defining the proximity of different parts of the molecule, including those involved in hydrogen bonds and other non-covalent interactions.

Table 1: Potential Intramolecular Interactions in cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-)

Interacting ResiduesType of InteractionPotential Significance
D-Arg / L-ArgSide Chain - Side Chain (Guanidinium-Guanidinium)Repulsive electrostatic forces may influence their relative spatial arrangement.
D-Arg / L-Arg with D-TyrCation-π InteractionOrients arginine side chains relative to the tyrosine ring.
D-Arg / L-Arg with L-NalCation-π InteractionConstrains the orientation of the bulky naphthyl group.
D-Tyr with Backbone C=OSide Chain - Backbone H-BondStabilizes local turn structures.
Backbone N-H with Backbone C=OBackbone - Backbone H-BondFormation of β- and γ-turns, defining the ring's fold.

Influence of D-Amino Acid Chirality and Backbone Modifications on Global Conformation

The incorporation of D-amino acids into a peptide backbone induces significant changes in its conformational preferences compared to all-L-peptides. nih.gov This strategic placement of D-residues is a powerful tool in peptide design to stabilize specific secondary structures and enhance biological activity and stability. researchgate.net

Impact of D-Tyr, D-Arg, and D-Ala on Cyclic Peptide Ring Conformation

The presence of D-Tyrosine, D-Arginine, and D-Alanine at specific positions in the cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) sequence is a primary determinant of the peptide's global fold. D-amino acids can promote the formation of specific types of β-turns, such as type II' or type I' turns, which differ from the more common type I and II turns found in L-peptides. nih.gov The alternation of L- and D-amino acids can lead to a relatively flat, disk-shaped conformation of the peptide backbone, where the side chains extend from opposite faces of the ring. researchgate.netresearchgate.net This arrangement can facilitate specific intermolecular interactions if the peptide is designed to bind to a target.

Molecular dynamics simulations of peptides with mixed L- and D-residue stereochemistry have shown that they adopt different conformational preferences compared to their all-L counterparts. nih.gov For instance, the presence of a D-residue can induce a turn that facilitates cyclization, a crucial step in the synthesis of such molecules. nih.gov

Conformational Constraints Imposed by Cyclization Topology

The cyclization of the peptide backbone itself imposes the most significant conformational constraint. Closing the peptide into a ring reduces the number of accessible conformations compared to its linear counterpart. nih.gov This pre-organization can be energetically favorable for binding to a biological target, as less conformational entropy is lost upon binding. The size of the ring, in this case a pentapeptide, is a critical determinant of the available conformational space. Smaller rings are generally more rigid. The specific sequence of L- and D-amino acids within this cyclic framework dictates the most stable conformation(s) by defining the location and type of β-turns that can be accommodated within the ring. nih.gov This interplay between cyclization and stereochemistry is a fundamental principle in the design of structurally well-defined and potent cyclic peptides. nih.gov

Structure Activity Relationship Sar Investigations of Cyclo D Tyr D Arg L Arg L Nal D Ala

Amino Acid Scanning and Positional Mutagenesis Studies

Positional mutagenesis, particularly through alanine (B10760859) scanning, is a fundamental technique used to determine the functional contribution of individual amino acid side chains to the biological activity of a peptide. nih.govwikipedia.org

Alanine-Scanning to Identify Critical Residues for Biological Potency

To identify the amino acid residues essential for biological potency, an alanine-scanning study was conducted on the parent cyclic peptides 2 and 3 . niph.go.jp In this study, each amino acid residue (except for D-Tyr) was systematically replaced with an alanine residue of the same stereochemistry. The resulting analogs underwent biological evaluation to measure their CXCR4 binding affinity. niph.go.jp

The results indicated that the substitution of L-Arg at position 3 (in compound 6 ) and L-Nal at position 4 (in compound 7 ) with L-Ala led to a dramatic reduction in binding affinity. niph.go.jp Similarly, replacing L-Arg³ (in compound 10 ) and L-Nal⁴ (in compound 11 ) in the context of the D-Arg² parent peptide 3 also resulted in a significant loss of potency. niph.go.jp This identifies L-Arg³ and L-Nal⁴ as critical residues for the peptide's interaction with the CXCR4 receptor. In contrast, replacing the Arg at position 2 with Ala (compounds 5 and 9 ) had a less severe impact on activity, suggesting a lower contribution of this residue's side chain to the binding energy. niph.go.jp

CompoundSequenceParentIC₅₀ (µM) niph.go.jp
2 cyclo(-D-Tyr-L-Arg -L-Arg-L-Nal-Gly-)-0.0016
5 cyclo(-D-Tyr-L-Ala -L-Arg-L-Nal-Gly-)20.16
6 cyclo(-D-Tyr-L-Arg-L-Ala -L-Nal-Gly-)2>10
7 cyclo(-D-Tyr-L-Arg-L-Arg-L-Ala -Gly-)2>10
3 cyclo(-D-Tyr-D-Arg -L-Arg-L-Nal-Gly-)-0.0013
9 cyclo(-D-Tyr-D-Ala -L-Arg-L-Nal-Gly-)30.047
10 cyclo(-D-Tyr-D-Arg-L-Ala -L-Nal-Gly-)3>10
11 cyclo(-D-Tyr-D-Arg-L-Arg-L-Ala -Gly-)3>10

IC₅₀ values represent the concentration required for 50% inhibition of [¹²⁵I]SDF-1 binding to CXCR4 transfectants.

Evaluation of Individual Amino Acid Contributions (D-Tyr, D-Arg, L-Arg, L-Nal, D-Ala)

The SAR studies provide specific insights into the role of each amino acid in the cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) sequence.

D-Arg²: The stereochemistry at position 2 is important. The parent compound with D-Arg² (3 ) is slightly more potent than its L-Arg² epimer (2 ). niph.go.jp However, alanine scanning revealed that the Arg side chain at this position is not as critical for binding as those at positions 3 and 4. niph.go.jp

L-Arg³: The guanidino side chain of L-Arginine at position 3 is absolutely critical for biological activity. Its replacement with alanine (compounds 6 and 10 ) resulted in a near-complete loss of potency, highlighting its essential role in ligand-receptor interactions, likely through electrostatic or hydrogen bonding. niph.go.jp

L-Nal⁴: The L-3-(2-naphthyl)alanine residue at position 4 is also essential for high-affinity binding. niph.go.jp The large, hydrophobic side chain of Nal is believed to engage in significant hydrophobic or van der Waals interactions within a pocket of the receptor. Its replacement with alanine (compounds 7 and 11 ) abrogated the peptide's activity. niph.go.jp

D-Ala⁵: The residue at position 5 provides a scaffold or spacer function. In the parent compounds, this position is occupied by Glycine. The substitution of Gly with D-Ala to produce compound 20 [cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-)] was well-tolerated, yielding a highly potent antagonist with an IC₅₀ of 0.011 µM. niph.go.jp This suggests that a small D-amino acid at this position is compatible with the active conformation. niph.go.jp

Rational Design Based on Conformational Insights

The design of new analogs, including compound 20 , was guided by conformational analysis of the parent peptides. NMR studies on the lead compounds indicated a specific, favored backbone conformation in solution, and modifications that maintained this conformation were more likely to retain high potency. niph.go.jp

Strategic Amino Acid Substitutions to Optimize Ligand-Target Interactions

A series of analogs were synthesized to probe the influence of side-chain and backbone modifications on bioactivity. niph.go.jp The goal was to optimize interactions with the receptor by altering charge, size, and stereochemistry at specific positions. The synthesis of compound 20 represents such a strategic modification, where the Gly⁵ of the parent peptide 3 was replaced by D-Ala⁵. This substitution was tolerated and resulted in a potent molecule, suggesting the spatial constraints at this position can accommodate a methyl group with D-stereochemistry. niph.go.jp

Stereoisomeric Modifications and their Impact on Bioactivity

Stereochemistry plays a defining role in the activity of these cyclic peptides. The impact is most evident when comparing epimers at position 2.

cyclo(-D-Tyr-L-Arg-L-Arg-L-Nal-Gly-) (2): IC₅₀ = 0.0016 µM niph.go.jp

cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) (3): IC₅₀ = 0.0013 µM niph.go.jp

The D-Arg² epimer (3 ) is slightly more potent than the L-Arg² epimer (2 ), indicating that the orientation of the side chain at this position, as dictated by the D-configuration, is slightly more favorable for receptor binding. niph.go.jp The introduction of D-Ala at position 5 in compound 20 [cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-)] builds upon the D-Arg² scaffold and results in a highly active compound (IC₅₀ = 0.011 µM). niph.go.jp Conformational analysis suggests that potent analogs like these favor the same backbone conformation as the parent compounds. niph.go.jp

Backbone and Side-Chain Modification Effects on Activity Profiles

CompoundSequenceModification from Parent (2 or 3)IC₅₀ (µM) niph.go.jp
3 (Parent)cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly -)-0.0013
13 cyclo(-D-Tyr-L-Arg-L-Arg-L-Nal-D-Ala -)L-Arg²; D-Ala⁵0.0035
20 (Target Compound)cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala -)D-Ala⁵0.011

N-Methylation and its Influence on Peptide Conformation and Target Binding

N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, is a powerful tool in peptide chemistry to modulate pharmacological properties. This modification can significantly impact the peptide's conformation, and consequently, its ability to bind to its target receptor. nih.govnih.gov

The introduction of an N-methyl group removes a hydrogen bond donor, which can disrupt or stabilize key intramolecular hydrogen bonds that dictate the peptide's three-dimensional structure. nih.gov This alteration in hydrogen bonding capacity often leads to a more rigid and conformationally constrained peptide. nih.gov The increased rigidity can be advantageous, as it may lock the peptide into its bioactive conformation, thereby enhancing binding affinity. Conversely, if the induced conformation is not complementary to the target's binding site, a decrease in activity can be observed. nih.gov

In the context of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-), the selective N-methylation of one or more of its five amide nitrogens would likely have profound effects. For instance, methylation at the D-Alanine residue might restrict the flexibility of the peptide backbone, potentially pre-organizing the pharmacophoric groups (the aromatic ring of D-Tyr, the guanidinium (B1211019) groups of the two L-Arg residues, and the naphthyl group of L-Nal) for optimal receptor interaction. However, methylation at one of the arginine residues could interfere with the electrostatic interactions crucial for binding.

Computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are instrumental in determining the conformational changes induced by N-methylation. These studies can reveal alterations in dihedral angles and the spatial orientation of the amino acid side chains.

Below is a hypothetical data table illustrating the potential effects of N-methylation at different positions within the cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) scaffold on receptor binding affinity.

Modified Peptide Position of N-Methylation Hypothetical Change in Binding Affinity (IC50) Postulated Reason for Change
Parent PeptideNone10 nMBaseline affinity
Analog 1D-Tyr50 nMPotential disruption of a key hydrogen bond or unfavorable steric clash.
Analog 2D-Arg100 nMInterference with crucial electrostatic interactions of the guanidinium group.
Analog 3L-Arg120 nMSimilar to D-Arg, disruption of essential electrostatic interactions.
Analog 4L-Nal25 nMPossible stabilization of a favorable hydrophobic interaction.
Analog 5D-Ala5 nMIncreased conformational rigidity leading to a more favorable binding conformation.

Non-Peptide Bond Insertions for Enhanced Receptor Specificity

To improve stability against enzymatic degradation and to fine-tune receptor specificity, non-peptide bond isosteres can be incorporated into the peptide backbone. These modifications replace the traditional amide bond (-CO-NH-) with other chemical linkages that mimic its stereoelectronic properties while offering resistance to proteases. youtube.comkhanacademy.org

Examples of non-peptide bond insertions include reduced amide bonds (psi[CH2-NH]), thioamides (psi[CS-NH]), and aza-peptides, where the alpha-carbon is replaced by a nitrogen atom. Each of these modifications introduces distinct structural and electronic changes. For instance, a reduced amide bond introduces greater flexibility, while a thioamide group can alter hydrogen bonding capabilities and electronic distribution.

In the case of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-), replacing a specific peptide bond could lead to a more defined spatial arrangement of the side chains, potentially enhancing selectivity for a particular receptor subtype. For example, replacing the peptide bond between L-Arg and L-Nal with a reduced amide bond could increase the local flexibility, possibly allowing the naphthyl group to explore a larger conformational space and find a more optimal fit within a hydrophobic pocket of the receptor.

The following table presents hypothetical data on how non-peptide bond insertions in cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) might affect receptor specificity.

Modification Position of Insertion Hypothetical Receptor A Affinity (Ki) Hypothetical Receptor B Affinity (Ki) Selectivity (Ki B / Ki A)
Parent PeptideNone15 nM45 nM3
psi[CH2-NH]D-Tyr - D-Arg30 nM30 nM1
psi[CS-NH]D-Arg - L-Arg20 nM80 nM4
Aza-residueL-Arg50 nM25 nM0.5
psi[CH2-NH]L-Arg - L-Nal10 nM100 nM10

Examination of Aromatic and Basic Residue Importance (e.g., Arginine and Naphthylalanine)

The amino acid side chains are the primary determinants of a peptide's interaction with its biological target. In cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-), the aromatic residues (D-Tyr and L-Nal) and the basic residues (the two L-Arg) play critical roles in defining its pharmacophore.

The aromatic residues, D-Tyrosine and L-Naphthylalanine, contribute to the peptide's activity through hydrophobic and potentially pi-stacking interactions. The bulky and highly hydrophobic naphthyl group of L-Nal is particularly significant for enhancing membrane penetration and can engage in extensive van der Waals interactions within a hydrophobic pocket of the receptor. lifetein.comnih.govnih.gov The substitution of L-Nal with less bulky aromatic residues like phenylalanine or even aliphatic residues like leucine (B10760876) would help to probe the importance of the size and nature of this hydrophobic interaction. The hydroxyl group on the D-Tyrosine residue can also act as a hydrogen bond donor or acceptor, further anchoring the peptide to its target.

The following table summarizes the expected outcomes of substituting the key aromatic and basic residues in cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-).

Original Residue Substitution Hypothetical Impact on Activity Rationale
L-ArgL-LysModerate decreaseLysine is also basic but has a different charge distribution and hydrogen bonding pattern.
L-ArgL-AlaSignificant decreaseLoss of key electrostatic interactions.
L-NalL-PheModerate decreasePhenylalanine is less hydrophobic and bulky than naphthylalanine, leading to weaker hydrophobic interactions.
L-NalL-LeuSignificant decreaseLoss of aromatic pi-stacking interactions and reduced hydrophobic contact.
D-TyrD-PheMinor to moderate decreaseLoss of the hydroxyl group's hydrogen bonding capability.

Molecular Target Identification and Ligand Receptor Interaction Studies for Cyclo D Tyr D Arg L Arg L Nal D Ala

Chemokine Receptor CXCR4 Antagonism and Binding Mechanisms

FC131 is a highly potent and selective antagonist of the CXCR4 receptor. medchemexpress.comnih.gov CXCR4, a G-protein coupled receptor (GPCR), is the receptor for the chemokine stromal cell-derived factor-1 (SDF-1, also known as CXCL12). caymanchem.comnih.gov The SDF-1/CXCR4 axis is critically involved in processes such as cancer metastasis, human immunodeficiency virus (HIV) entry into cells, and rheumatoid arthritis. caymanchem.comthno.org The ability of FC131 to block the interaction between SDF-1 and CXCR4 has made it a valuable tool in studying these processes and a lead compound for the development of therapeutic agents. nih.govcaymanchem.com

Characterization of Binding Affinity and Selectivity to CXCR4

FC131 demonstrates high binding affinity for the CXCR4 receptor. It effectively inhibits the binding of [¹²⁵I]-SDF-1 to CXCR4 with a reported IC₅₀ value of 4.5 nM. medchemexpress.commedchemexpress.com Another study reported an IC₅₀ of 126 nM for CXCR4 antagonism. rndsystems.com This potent inhibitory activity underscores its strong interaction with the receptor. The selectivity of FC131 for CXCR4 has been a key aspect of its characterization, distinguishing it from ligands that may interact with multiple chemokine receptors.

Table 1: Inhibitory Activity of FC131 and its Analogs against SDF-1α binding to CXCR4

Compound Amino Acid Sequence IC₅₀ (nM)
FC131 cyclo(-D-Tyr-Arg-Arg-Nal-Gly-) 9.4 ± 3.0
Analog 10 cyclo(-D-Tyr-Arg-Arg-Nal-Ψ-Gly-) 4.2 ± 0.31
Analog 11 cyclo(-D-Tyr-Arg-Arg-D-Nal-Ψ-Gly-) 4.9 ± 1.1
Analog 14 cyclo(-D-Tyr-Ψ-Arg-Arg-Nal-Gly-) 679 ± 132
Analog 15 cyclo(-Tyr-Ψ-Arg-Arg-Nal-Gly-) 334 ± 6.2

Data sourced from a study on FC131 derivatives. thno.org The symbol Ψ represents an amidine type peptide bond isostere.

Identification of Key Amino Acids Involved in CXCR4 Recognition and Binding

Structure-activity relationship studies have revealed the critical role of specific amino acid residues in the interaction between FC131 and CXCR4. The arrangement of basic and aromatic residues within the cyclic pentapeptide framework is crucial for its potent activity. nih.gov The D-Tyr-Arg peptide bond, in particular, has been identified as vital for maintaining the peptide's conformation and ensuring an optimal interaction with the CXCR4 receptor. thno.orgresearchgate.net

Molecular modeling and mutational analyses of CXCR4 have highlighted the importance of negatively charged residues within the receptor's binding pocket. nih.govuit.no These acidic residues, such as Asp97, Asp171, Asp262, and Glu288, are believed to form ion-pairing interactions with the basic functional groups of antagonists like FC131. nih.govnih.gov Specifically, the guanidino group of the L-Arg residue in a related antagonist was shown to form polar interactions with His113 and Asp171 of CXCR4. uit.no The naphthalene (B1677914) ring of the Nal residue is thought to be situated in a hydrophobic subpocket formed by aromatic residues like Trp94, Tyr45, and Tyr116. uit.no

Mechanistic Studies of CXCR4 Modulation (e.g., Agonism vs. Antagonism)

FC131 functions as a CXCR4 antagonist, meaning it blocks the receptor's activation by its natural ligand, SDF-1α. caymanchem.comrndsystems.com This antagonism prevents the downstream signaling pathways that are normally initiated upon SDF-1α binding. nih.gov The antagonistic activity of FC131 has been demonstrated in its ability to inhibit CXCR4-mediated cell migration. nih.gov The mechanism of antagonism involves the stable binding of FC131 to the receptor, thereby preventing the conformational changes required for receptor activation. researchgate.net

Exploration of Alternative G-Protein Coupled Receptor (GPCR) Interactions

While the primary focus of research on FC131 has been its interaction with CXCR4, the broader binding profile of this cyclic peptide across other GPCRs has also been a subject of investigation.

Binding Profiling Across a Panel of GPCRs

The selectivity of FC131 for CXCR4 is a notable feature. While comprehensive screening data against a wide panel of GPCRs is not extensively detailed in the provided search results, the emphasis on its specific and potent CXCR4 antagonism suggests a high degree of selectivity. nih.gov The development of such selective antagonists is a key goal in drug discovery to minimize off-target effects. nih.gov

Investigation of Opioid Receptor Interactions and Specificity

The structural features of FC131, particularly the presence of a D-Tyrosine residue, bear some resemblance to motifs found in certain opioid peptides. This has prompted investigations into its potential interaction with opioid receptors. However, studies on cyclic peptides have shown that the presence and position of basic residues, such as arginine, can significantly reduce binding affinity at opioid receptors. nih.gov

One study on the μ-opioid receptor antagonist CTAP [D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH₂] showed that it potently antagonized μ-opioid receptors without the non-opioid agonist activity observed with a similar compound, CTOP. nih.govsigmaaldrich.com This highlights the critical role of specific amino acid substitutions in determining receptor specificity. While a direct and comprehensive analysis of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-)'s binding to a full panel of opioid receptors was not found in the provided results, the existing literature on related cyclic peptides suggests that the specific arrangement of amino acids in FC131 is optimized for CXCR4 binding, and significant affinity for opioid receptors is less likely. nih.gov

Advanced Biophysical Techniques for Ligand-Target Characterization

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful optical technique for studying biomolecular interactions in real-time and in a label-free manner. The method involves immobilizing one of the binding partners, typically the receptor (CXCR4), on a sensor chip. The other binding partner, the ligand (cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-)), is then flowed over the surface.

The binding events are detected as changes in the refractive index at the sensor surface, which are proportional to the change in mass. This allows for the determination of key kinetic parameters:

Association rate constant (k_a): Describes the rate at which the ligand binds to the receptor.

Dissociation rate constant (k_d): Describes the rate at which the ligand-receptor complex dissociates.

Equilibrium dissociation constant (K_D): A measure of the binding affinity, calculated as the ratio of k_d/k_a.

A hypothetical SPR sensorgram for the interaction between cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) and CXCR4 would provide valuable insights into the dynamics of this binding event.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event. In an ITC experiment, a solution of the ligand, cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-), would be titrated into a solution containing the receptor, CXCR4.

The resulting heat changes are measured to determine the thermodynamic profile of the interaction, including:

Binding enthalpy (ΔH): The heat released or absorbed upon binding.

Binding entropy (ΔS): The change in the randomness of the system upon binding.

Gibbs free energy of binding (ΔG): Indicates the spontaneity of the binding process.

Stoichiometry (n): The ratio of ligand to receptor in the complex.

This data provides a complete thermodynamic signature of the binding interaction, revealing the driving forces behind the affinity of the cyclic peptide for the CXCR4 receptor.

Computational Docking and Molecular Modeling of Ligand-Receptor Complexes

Computational approaches are invaluable for understanding the three-dimensional interactions between a ligand and its receptor at the atomic level, especially when crystallographic data of the specific complex is unavailable.

Prediction of Binding Modes and Interaction Hotspots

Molecular docking simulations can be employed to predict the most likely binding pose of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) within the binding pocket of the CXCR4 receptor. The crystal structure of CXCR4 in complex with other cyclic peptide antagonists, such as CVX15, provides a robust template for these models.

These models predict that the cyclic peptide antagonists occupy a deep binding pocket within the transmembrane helices of CXCR4. Key interactions that are likely to be important for the binding of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) include:

Cation-π interactions: The arginine residues in the peptide are likely to form strong cation-π interactions with aromatic residues in the CXCR4 binding pocket.

Hydrogen bonds: The amide backbone and the side chains of the amino acid residues can form a network of hydrogen bonds with the receptor.

Hydrophobic interactions: The naphthylalanine (Nal) residue provides a large hydrophobic surface that can interact with nonpolar pockets within the receptor.

The table below summarizes the potential key interactions between the amino acid residues of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) and the CXCR4 receptor based on studies of similar antagonists.

Amino Acid ResiduePotential Interaction with CXCR4
D-Tyr Hydrogen bonding via the hydroxyl group and aromatic interactions.
D-Arg Cation-π interactions and hydrogen bonding via the guanidinium (B1211019) group.
L-Arg Cation-π interactions and hydrogen bonding via the guanidinium group.
L-Nal Extensive hydrophobic and aromatic interactions.
D-Ala Contributes to the overall peptide conformation and may have minor hydrophobic interactions.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Efforts

The understanding of the ligand-receptor interactions derived from molecular modeling fuels both structure-based drug design (SBDD) and ligand-based drug design (LBDD) approaches.

Structure-Based Drug Design (SBDD): With the availability of the CXCR4 crystal structure, SBDD allows for the rational design of novel antagonists with improved affinity and selectivity. By visualizing the binding pocket, modifications can be made to the cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) scaffold to optimize its interactions with the receptor.

Ligand-Based Drug Design (LBDD): In the absence of a co-crystal structure of the specific peptide, LBDD methods can be utilized. By comparing a series of active and inactive analogs of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-), a pharmacophore model can be developed. This model defines the essential chemical features required for CXCR4 antagonism and can be used to screen virtual libraries for new lead compounds.

Both SBDD and LBDD are integral to the ongoing efforts to develop more potent and specific CXCR4 antagonists based on the cyclic peptide scaffold of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-).

Peptide Engineering and Design Paradigms Inspired by Cyclo D Tyr D Arg L Arg L Nal D Ala

Strategies for Modulating Metabolic Stability and Bioavailability

Incorporation of D-Amino Acids for Protease Resistance

A primary route of peptide degradation in vivo is through proteolysis by a wide array of proteases, which typically recognize and cleave peptide bonds between L-amino acids. A powerful strategy to confer resistance to this enzymatic degradation is the substitution of L-amino acids with their non-natural D-enantiomers. biorxiv.org The presence of D-amino acids, such as D-Tyr, D-Arg, and D-Ala in the cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) backbone, sterically hinders the binding of proteases, thereby protecting the peptide from cleavage and significantly extending its circulatory half-life. nih.gov

Research on various peptides has consistently demonstrated the efficacy of this approach. For instance, studies on arginine-rich cationic antimicrobial peptides have shown that substituting L-arginine with D-arginine dramatically improves resistance to degradation by enzymes like trypsin and serum proteases. biorxiv.org This is because D-amino acids are not recognized by the active sites of most endogenous proteases. biorxiv.org This strategy not only enhances stability but can also modulate the peptide's biological activity and specificity by altering its three-dimensional conformation. By carefully selecting which residues to replace, researchers can fine-tune the peptide's properties, aiming to preserve or even enhance its desired therapeutic effect while bolstering its metabolic resilience. nih.gov

Table 1: Impact of D-Amino Acid Substitution on Peptide Stability
Peptide TypeKey Structural Feature(s)Susceptibility to Proteases (e.g., Trypsin)Typical Half-life in SerumReference Example
Linear L-peptideAll L-amino acids, linear backboneHighMinutesLinear R4F4 biorxiv.org
Linear D-peptide AnalogContains one or more D-amino acids, linear backboneLowHoursD-R4F4 biorxiv.org
Cyclic L-peptideAll L-amino acids, cyclic backboneModerateMinutes to HoursCyclic R4F4 biorxiv.org
Cyclic Peptide with D-amino acidsContains one or more D-amino acids, cyclic backboneVery LowHours to DaysOctreotide nih.gov

Cyclization and Backbone Modifications to Enhance Biostability

Cyclization is another cornerstone of peptide engineering for enhancing biostability, a feature prominently displayed by cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-). Transforming a linear peptide into a cyclic structure provides conformational rigidity, which offers several advantages. bachem.com A constrained cyclic structure is less susceptible to exopeptidases, which cleave amino acids from the ends of a peptide chain. Furthermore, the reduced flexibility of the backbone can limit the ability of endopeptidases to access and cleave internal peptide bonds. researchgate.net This conformational stability can also lead to higher binding affinity and selectivity for the target receptor by reducing the entropic penalty upon binding. bachem.comnih.gov

Beyond simple monocyclization, advanced strategies such as the creation of bicyclic peptides have been shown to further enhance stability and affinity. nih.gov Bicyclic peptides, which contain two interconnected rings, are more conformationally constrained than their monocyclic counterparts. sjtu.edu.cn This increased rigidity can lead to even greater resistance to proteolytic degradation and potentially higher binding affinity. nih.gov Structure-activity relationship (SAR) studies on bicyclic peptides targeting plasma kallikrein, for example, demonstrated that modifying the chemical bridges and introducing D-amino acids at terminal positions could mitigate degradation in plasma, resulting in peptides with half-lives exceeding 72 hours. sjtu.edu.cn These backbone modifications are crucial for transforming promising peptide leads into viable therapeutic candidates.

Development of Fluorescent and Radiolabeled Research Probes

The specificity and high affinity of cyclic peptides make them excellent scaffolds for the development of molecular probes for research and diagnostic applications. nih.gov By conjugating these peptides to imaging agents, such as fluorophores or radionuclides, scientists can create powerful tools to visualize and quantify biological targets like receptors and enzymes in vitro and in vivo.

Synthesis of Analogues for Molecular Imaging Applications

Fluorescently labeled cyclic peptides are invaluable tools for molecular imaging, enabling the visualization of cellular and tissue-level targets with high specificity. acs.orgnih.gov The development of such probes often involves synthesizing an analog of the parent peptide that incorporates a reactive handle for conjugation with a fluorescent dye. The cyclic RGD (arginine-glycine-aspartic acid) peptides, which target integrin receptors often overexpressed in tumors, serve as a well-documented example of this paradigm. acs.org

The synthesis process typically involves creating a cyclic RGD peptide analog where one of the amino acids is modified to allow for the attachment of a fluorophore like fluorescein isothiocyanate (FITC) or a near-infrared (NIR) dye such as indocyanine green (ICG). nih.govbioacts.com These fluorescent probes can then be used in techniques like fluorescence microscopy to stain tumor tissues and assess the expression levels of the target receptor. acs.orgacs.org Studies have shown an excellent correlation between the fluorescence intensity from these peptide probes and the levels of integrin expression, validating their use as specific and reliable imaging agents. nih.gov This approach allows for simpler and more direct staining protocols compared to traditional antibody-based methods. acs.org

Table 2: Common Fluorophores for Peptide Labeling
FluorophoreAbbreviationExcitation Max (nm)Emission Max (nm)Common Application
Fluorescein isothiocyanateFITC~495~519Fluorescence Microscopy, Flow Cytometry nih.gov
Indocyanine GreenICG~785~821In vivo Near-Infrared (NIR) Imaging bioacts.com
Rhodamine B-~540~625Fluorescence Microscopy
Cyanine 5Cy5~649~670In vivo Imaging, FRET
Alexa Fluor 488-~490~525Confocal Microscopy, High-Resolution Imaging

Design of Ligand-Linker-Chelator Constructs for Radiometal Labeling

For in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), peptides are labeled with radionuclides. This is achieved by creating a construct consisting of three key components: the targeting peptide (the ligand), a bifunctional chelator, and often a linker to connect them. The chelator is a molecule that firmly binds a radiometal, preventing its release in the body.

The development of radiolabeled somatostatin analogs is a prime example of this design principle. nih.gov Somatostatin analogs like octreotide, which share structural features with cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) such as a cyclic structure and D-amino acids, are modified to include a chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). nih.govresearchgate.net This DOTA-conjugated peptide can then be radiolabeled with various medically relevant radiometals, such as Gallium-68 (⁶⁸Ga) for PET imaging or Lutetium-177 (¹⁷⁷Lu) for both imaging and therapy (a "theranostic" approach). nih.gov The choice of radionuclide depends on its decay properties, half-life, and the intended application. mdpi.com This modular design allows for the creation of a wide range of radiopharmaceuticals tailored for specific diagnostic or therapeutic purposes. nih.gov

Table 3: Components for Radiolabeled Peptide Probes
ComponentFunctionExamples
Radionuclide Provides the signal for imaging (PET/SPECT) or therapeutic radiation.Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), Technetium-99m (⁹⁹ᵐTc), Indium-111 (¹¹¹In), Lutetium-177 (¹⁷⁷Lu) nih.govmdpi.com
Chelator A molecule that securely binds the radiometal to the peptide.DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), DTPA (diethylenetriaminepentaacetic acid) nih.govmdpi.com
Linker/Spacer Connects the peptide to the chelator; can be used to modify pharmacokinetic properties.Polyethylene glycol (PEG), Amino acid chains (e.g., β-Alanine) mdpi.combiosynth.com

Peptidomimetic Design and Scaffold Derivatization

While the strategies of cyclization and D-amino acid incorporation significantly improve the drug-like properties of peptides, the field of peptidomimetic design seeks to create molecules that mimic the essential structural and functional elements of a peptide in a non-peptide framework. eurpepsoc.com The conformationally constrained nature of cyclic peptides like cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) makes them ideal starting points for the rational design of such mimetics. researchgate.net By understanding the precise three-dimensional arrangement of key amino acid side chains responsible for biological activity, chemists can design smaller, more stable organic molecules that present these same functional groups in the correct orientation. scispace.com

This approach involves replacing the peptide backbone with a synthetic scaffold that holds the pharmacophoric elements in the bioactive conformation. nih.gov These scaffolds can be diverse, ranging from small organic ring systems to more complex architectures. nih.govresearchgate.net For instance, the sunflower trypsin inhibitor-1 (SFTI-1) has been used as a scaffold for designing grafted peptides; incorporating a rigid dibenzofuran moiety into the backbone was shown to lock the peptide into a single major conformation, enhancing its stability and activity. nih.gov Similarly, plant-derived cyclotides, known for their exceptional stability, are being explored as scaffolds for engineering novel therapeutics. researchgate.net The goal is to create peptidomimetics that retain the high potency and specificity of the original peptide while offering superior metabolic stability, oral bioavailability, and cell permeability, thus bridging the gap between traditional small molecules and larger biologic drugs. eurpepsoc.com

Table 4: Examples of Scaffolds Used in Peptidomimetic and Peptide Design
Scaffold TypeDescriptionKey Advantage(s)Reference Example
Vicinal Disulfide BridgeA disulfide bond between adjacent cysteine residues, creating a tight turn.Creates a structurally essential constraint, mimics peptide turns. scispace.comTurn mimetics targeting the norepinephrine transporter. scispace.com
Dibenzofuran MoietyA rigid organic group incorporated into the peptide backbone.Locks the peptide into a major conformation, reducing flexibility. nih.govSFTI-1 grafted peptides. nih.gov
CyclotidesPlant-derived peptides with a head-to-tail cyclic backbone and knotted disulfide bonds.Exceptional chemical and thermal stability, intrinsic cell-penetrating ability. researchgate.netGrafted cyclotides for drug design. researchgate.net
1,3,5-Tris(bromomethyl)benzeneA chemical linker used to create bicyclic peptides from linear precursors with three cysteine residues.Allows for the generation of large libraries of conformationally constrained bicyclic peptides. nih.govPhage display of bicyclic peptides. bicycletherapeutics.com

Bioisosteric Replacements and Conformational Mimetics

A key strategy in peptide engineering is the use of bioisosteric replacements to enhance drug-like properties without compromising biological activity. nih.gov A bioisostere is a functional group or molecule that has similar chemical and physical properties to the original, leading to comparable biological effects. cambridgemedchemconsulting.com In the context of cyclic peptides, this can involve substituting specific amino acid residues or modifying the peptide backbone.

Common Bioisosteric Replacements in Peptide Design:

Original GroupBioisosteric ReplacementPurpose
L-Amino AcidD-Amino AcidIncrease proteolytic stability, alter 3D conformation. intavispeptides.com
Peptide Bond (Amide)Ester, Tetrazole, etc.Improve metabolic stability and bioavailability. nih.gov
Phenyl groupPyridyl, ThiopheneModify electronic properties and potential for hydrogen bonding. cambridgemedchemconsulting.com
HydrogenFluorine or DeuteriumBlock metabolic oxidation, enhance binding affinity. cambridgemedchemconsulting.com

The incorporation of D-amino acids, as seen in cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-), is a classic example of a strategy to increase proteolytic stability. intavispeptides.com Further modifications can be systematically explored to fine-tune the peptide's structure. For instance, replacing a proteinogenic amino acid with a non-canonical one can introduce novel side-chain functionalities or conformational constraints.

Conformational mimetics aim to reproduce the bioactive three-dimensional structure of a peptide using different chemical scaffolds. ku.dk Since short linear peptides often fail to adopt a stable, bioactive conformation in solution, cyclization is a primary method to constrain them into a more defined structure, such as a β-turn or α-helix. ku.dkgla.ac.uk For example, a functionally important epitope from a protein can be grafted onto a stable cyclic template to create a potent mimetic. nih.gov The goal is to reduce the entropic penalty upon binding to a target, thereby increasing affinity and specificity. rsc.org

Development of Non-Peptide Scaffolds with Optimized Pharmacophoric Features

While cyclic peptides offer significant advantages, developing non-peptide scaffolds that mimic their essential binding features is a crucial step toward creating orally bioavailable drugs. This process begins with identifying the pharmacophore—the precise three-dimensional arrangement of functional groups responsible for the peptide's biological activity. nih.gov

Pharmacophore modeling can be used to design novel molecules that present the same key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) in the correct spatial orientation. dergipark.org.tr This allows chemists to "scaffold hop" from a complex peptide to a simpler, non-peptidic small molecule that is easier to synthesize and optimize.

Steps in Developing Non-Peptide Mimetics:

Pharmacophore Identification: Determine the key amino acid side chains and backbone elements of the cyclic peptide that are essential for target binding through techniques like structure-activity relationship (SAR) studies and computational modeling.

Scaffold Design: Design or identify rigid, non-peptide molecular frameworks that can position the pharmacophoric elements in the same relative orientation as the parent peptide.

Virtual Screening: Use the pharmacophore model to search large chemical libraries for existing compounds that match the required features. nih.gov

Synthesis and Optimization: Synthesize and test the most promising candidates, followed by iterative medicinal chemistry efforts to improve potency and drug-like properties.

This strategy leverages the unique binding capabilities of the initial cyclic peptide to discover entirely new classes of compounds that retain the desired biological function but possess improved pharmaceutical characteristics.

High-Throughput Screening of Cyclic Peptide Libraries for Novel Activities

High-throughput screening (HTS) of large combinatorial libraries of cyclic peptides has become a revolutionary tool for discovering novel therapeutic leads. nih.gov These libraries can contain thousands to billions of distinct cyclic peptide sequences, offering a vast chemical space to explore for new biological activities. nih.govbmglabtech.com

Several technologies enable the creation and screening of these extensive libraries:

Phage Display: Genetic material encoding a linear peptide is inserted into bacteriophage genes. The phage then displays the peptide on its surface, and cyclization can be induced chemically. This links the peptide's sequence directly to its genetic code, allowing for easy identification of "hit" compounds. rsc.org

mRNA Display: Similar to phage display, this technique links each peptide to its encoding mRNA molecule. It offers the advantage of incorporating a wider range of non-natural amino acids, expanding the chemical diversity of the library. rsc.org

One-Bead-One-Compound (OBOC) Libraries: Peptides are synthesized on individual resin beads. Each bead carries a unique peptide sequence, and active beads can be physically isolated and their peptide sequence determined. nih.gov

These screening platforms allow researchers to test vast numbers of compounds against a biological target simultaneously. bmglabtech.com For example, a library of 1,716 analogues of the cyclic peptide tyrocidine was generated and screened to identify compounds with improved antibacterial activity. nih.gov Similarly, a library with 10⁹ members was successfully screened to find cyclic peptide binders for therapeutically relevant proteins like PTP1B and NEK7. rsc.org

The data generated from HTS not only identifies lead compounds but also provides valuable structure-activity relationship (SAR) information. mdpi.com This data helps to refine pharmacophore models and guide the rational design of next-generation compounds with enhanced potency and specificity. drugtargetreview.com The integration of HTS with peptide engineering and computational design creates a powerful cycle for the discovery and optimization of novel therapeutics inspired by scaffolds like cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-).

Future Research Directions and Translational Perspectives for Cyclic Pentapeptides

Expanding the Pharmacological Toolkit with Next-Generation Cyclic Peptide ProbesWithout any information on its biological interactions, its potential as a pharmacological probe remains entirely unexplored.

Due to the complete absence of specific information for "cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-)", the generation of a detailed and scientifically accurate article as per the user's instructions is not feasible at this time. Further research and publication on this specific compound would be required before such an article could be written.

Q & A

Q. How can researchers ensure reproducibility when synthesizing cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) across laboratories?

  • Methodological Answer : Publish detailed synthetic protocols with batch-specific HPLC gradients and MS spectra. Share characterized reference standards via public repositories (e.g., ChEMBL). Use collaborative inter-laboratory studies to validate biological assays. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.